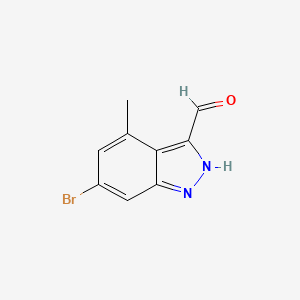

3-Bromo-4-(trifluoromethyl)-1H-indazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

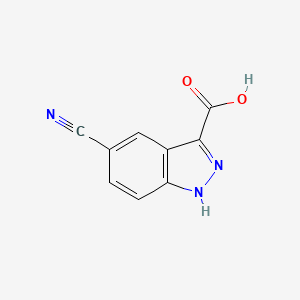

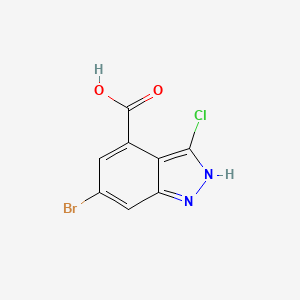

3-Bromo-4-(trifluoromethyl)-1H-indazole, also known as 3-Bromo-4-TFI, is a synthetic organic compound that has been studied for its potential applications in scientific research. It is a heterocyclic compound, consisting of an indazole ring and a bromo trifluoromethyl group. 3-Bromo-4-TFI has been studied for its potential utility in the synthesis of a variety of compounds, as well as for its possible applications in the fields of biochemistry and physiology.

Aplicaciones Científicas De Investigación

Indazole Derivatives: Therapeutic Potential

Indazole derivatives have garnered significant interest in pharmaceutical research due to their wide array of biological activities. They are explored for their potential therapeutic applications, particularly in anticancer and anti-inflammatory treatments. Indazoles, by virtue of their structural framework, form the basis of numerous compounds with potential therapeutic value. Research indicates promising anticancer and anti-inflammatory activities among these derivatives, highlighting their role in addressing disorders involving protein kinases and neurodegeneration (Denya, Malan, & Joubert, 2018).

Triazole Compounds: Versatile Applications

1,2,3-Triazole and its derivatives, including 1,2,4-triazoles, are pivotal in the development of new drugs due to their broad spectrum of biological activities. These compounds are essential in the synthesis of molecules with antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. The extensive research into triazole compounds has led to novel synthetic methodologies and insights into their potential as corrosion inhibitors for metals and alloys. Their synthesis via eco-friendly procedures also opens up avenues for their application in drug development and material science (Hrimla et al., 2021; Souza et al., 2019).

Bioisosteric Replacement and Molecular Hybridization

The concept of bioisosteric replacement and molecular hybridization, particularly involving triazole rings, plays a significant role in drug discovery and development. This strategy has been utilized to synthesize molecules with enhanced medicinal properties by replacing functional groups with triazoles or by combining two molecular fragments. This approach has led to the development of compounds with anti-microbial, anti-cancer, and anti-inflammatory properties, showcasing the versatility of triazole-containing scaffolds in medicinal chemistry (Sahu, Sahu, & Agrawal, 2020).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds have been used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Propiedades

IUPAC Name |

3-bromo-4-(trifluoromethyl)-2H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2/c9-7-6-4(8(10,11)12)2-1-3-5(6)13-14-7/h1-3H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNSKQNJDJIKPPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646734 |

Source

|

| Record name | 3-Bromo-4-(trifluoromethyl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000342-21-1 |

Source

|

| Record name | 3-Bromo-4-(trifluoromethyl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-4-fluorobenzo[d]thiazole](/img/structure/B1292541.png)